molecular formula C8H12ClN3O3 B1404032 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride CAS No. 1588441-05-7

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride

Cat. No.: B1404032
CAS No.: 1588441-05-7
M. Wt: 233.65 g/mol
InChI Key: GFZJTCCUUNLIGG-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride is a chemical compound with the molecular formula C8H12ClN3O3 It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride typically involves the reaction of maleic anhydride with hydrazine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 25°C to 40°C . The reaction proceeds through the formation of an intermediate maleimide, which then reacts with hydrazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization from ethanol may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, hydrazine derivatives, and oxo compounds. These products can have diverse applications in different fields .

Scientific Research Applications

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methylcyclohexane-1-carboxamide

Uniqueness

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)butanehydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.ClH/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14;/h3-4H,1-2,5,9H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZJTCCUUNLIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-05-7
Record name 1H-Pyrrole-1-butanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride
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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride
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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride
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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride
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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride
Reactant of Route 6
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide hydrochloride

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